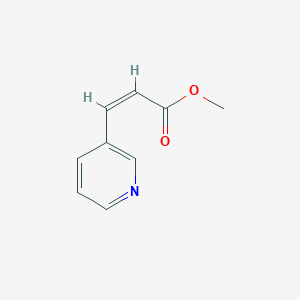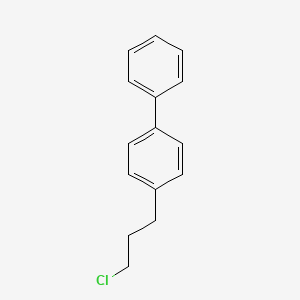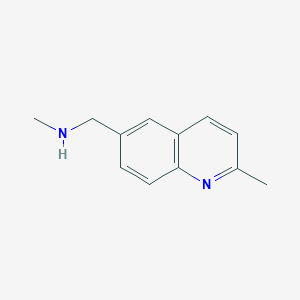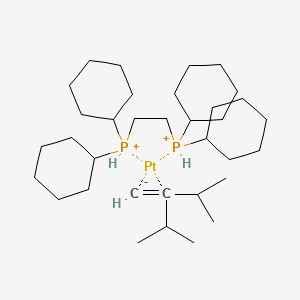
{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) is an organometallic compound that features a platinum(0) center coordinated to a bis(dicyclohexylphosphino)ethane ligand and a 3-methyl-2-(2-propyl)-1-butene ligand. Organometallic compounds like this one are of significant interest due to their applications in catalysis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) typically involves the coordination of the platinum(0) center with the ligands. A common method might include the reaction of a platinum(0) precursor, such as platinum(0) bis(ethylene), with bis(dicyclohexylphosphino)ethane and 3-methyl-2-(2-propyl)-1-butene under inert atmosphere conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds are often scaled-up versions of laboratory synthesis, with additional considerations for purity, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can undergo various types of chemical reactions, including:
Oxidation: The platinum(0) center can be oxidized to higher oxidation states.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.
Addition: The compound can participate in addition reactions with small molecules like hydrogen or carbon monoxide.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like oxygen or peroxides, and substituting ligands such as phosphines or alkenes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield platinum(II) or platinum(IV) complexes, while substitution reactions could produce new organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
In biology and medicine, organometallic compounds containing platinum are studied for their potential as anticancer agents. The unique coordination environment of platinum can interact with biological molecules, leading to therapeutic effects.
Industry
In industry, such compounds are used in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. They are also employed in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) involves the coordination of the platinum center with target molecules. This coordination can alter the electronic and steric properties of the target, facilitating various chemical transformations. Molecular targets include unsaturated hydrocarbons, carbonyl compounds, and biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
{3-Methyl-2-(2-propyl)-1-butene}{bis(diphenylphosphino)ethane}platinum(0): Similar structure but with diphenylphosphino ligands.
{3-Methyl-2-(2-propyl)-1-butene}{bis(dimethylphosphino)ethane}platinum(0): Similar structure but with dimethylphosphino ligands.
Uniqueness
The uniqueness of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) lies in its specific ligand environment, which can influence its reactivity, stability, and catalytic properties. The bulky dicyclohexylphosphino ligands can provide steric protection to the platinum center, enhancing its stability and selectivity in catalytic applications.
Propiedades
Fórmula molecular |
C34H65P2Pt+ |
|---|---|
Peso molecular |
730.9 g/mol |
Nombre IUPAC |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;3-methanidylidene-2,4-dimethylpentane;platinum |
InChI |
InChI=1S/C26H48P2.C8H15.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-6(2)8(5)7(3)4;/h23-26H,1-22H2;5-7H,1-4H3;/q;-1;/p+2 |
Clave InChI |
RCAMONOVJOKPMV-UHFFFAOYSA-P |
SMILES canónico |
CC(C)C(=[CH-])C(C)C.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
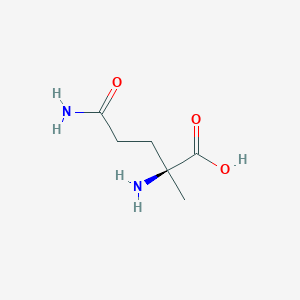
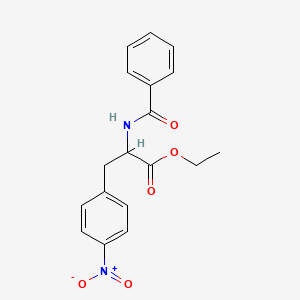


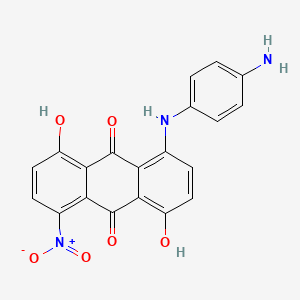
![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
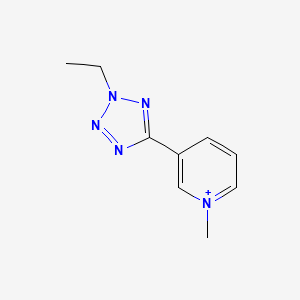

![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

